molecular formula C13H12ClN3O2S B2871736 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-26-3

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2871736
CAS No.: 1706135-26-3
M. Wt: 309.77
InChI Key: QMIQCRVCEURNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2SIt is a white to light yellow crystalline powder that is stable under normal conditions and soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves a multi-step chemical process. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its chloro and sulfonyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(14)4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIQCRVCEURNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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